Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is derived from its core aziridine ring system and substituents. The parent structure is aziridine (a three-membered heterocycle containing one nitrogen atom). The numbering begins at the nitrogen atom, which bears the 4-methylphenylsulfonyl group (-S(O)₂-C₆H₄-CH₃) at position 1. At position 2, an iodomethyl substituent (-CH₂I) is attached.
The full IUPAC name is 2-(iodomethyl)-1-(4-methylphenyl)sulfonylaziridine . The structural formula can be represented as:
O=S(=O)(C6H4CH3)
/ \
N CH2I
\___/
This structure emphasizes the sulfonyl group’s electron-withdrawing character and the steric bulk introduced by the iodomethyl substituent.
Alternative Nomenclatural Systems (CAS, PubChem, Guidechem)
Alternative identifiers for this compound include:
- CAS Registry Number : While no specific CAS number is listed in the provided sources, analogous aziridine derivatives (e.g., 2-(4-methylphenyl)-1-tosylaziridine, CAS 97401-87-1) suggest a hypothetical CAS format of 9XXXX-XX-X for this iodomethyl variant.
- PubChem CID : Not explicitly indexed in the provided results, but structurally related compounds like 2-(4-bromophenyl)-1-tosylaziridine (CID 4529636) indicate that this compound would receive a unique identifier upon registration.
- Guidechem ID : Typically follows a alphanumeric pattern (e.g., GCH-XXXXXX), though no direct matches are available in the current dataset.
The sulfonyl group’s substitution pattern aligns with PubChem’s naming conventions for tosyl-protected aziridines, where "tosyl" denotes the 4-methylbenzenesulfonyl moiety.
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₂INO₂S , calculated as follows:
- Carbon (C) : 10 atoms (7 from the aromatic ring, 2 from the aziridine, 1 from the methyl group).
- Hydrogen (H) : 12 atoms (7 from the aromatic ring, 3 from the methyl group, 2 from the aziridine).
- Iodine (I) : 1 atom (from the iodomethyl group).
- Nitrogen (N) : 1 atom (aziridine core).
- Oxygen (O) : 2 atoms (sulfonyl group).
- Sulfur (S) : 1 atom (sulfonyl group).
The molecular weight is 353.18 g/mol , computed using atomic masses:
$$
\text{Weight} = (12.01 \times 10) + (1.01 \times 12) + (126.90 \times 1) + (14.01 \times 1) + (16.00 \times 2) + (32.07 \times 1) = 353.18 \, \text{g/mol}.
$$
This places the compound in a mid-range molecular weight category for small-molecule organoiodine compounds.
Isomeric Considerations and Stereochemical Descriptors
The compound exhibits potential stereoisomerism due to the aziridine ring’s rigidity and substituent arrangement:
- Cis-trans isomerism : The sulfonyl group (at position 1) and iodomethyl group (at position 2) could adopt cis or trans configurations relative to the ring plane. However, the small ring size (three-membered) imposes significant angle strain, favoring a planar geometry that reduces stereochemical diversity.
- Chirality : If the aziridine ring adopts a non-planar conformation, the nitrogen lone pair and substituents could create a chiral center. For example, if the sulfonyl and iodomethyl groups occupy distinct spatial positions, enantiomers may form. This is theorized but not experimentally confirmed in the provided data.
Stereochemical descriptors such as R/S configuration or E/Z notation would require X-ray crystallography or chiral chromatography for resolution, which is absent in the current literature.
Properties
CAS No. |
200573-02-0 |
|---|---|
Molecular Formula |
C10H12INO2S |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
2-(iodomethyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C10H12INO2S/c1-8-2-4-10(5-3-8)15(13,14)12-7-9(12)6-11/h2-5,9H,6-7H2,1H3 |
InChI Key |
DLOVUTDBXZGEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CI |
Origin of Product |
United States |
Preparation Methods
Formation of the Aziridine Ring
The aziridine ring is commonly formed by intramolecular cyclization of amino alcohols or by addition of carbenoid species to imines.
Imine-based cyclization with diiodomethyllithium:
A highly effective method involves the addition of diiodomethyllithium (generated by deprotonation of diiodomethane with lithium hexamethyldisilazide) to N-tosyl imines at low temperature (-78 °C). This reaction proceeds with excellent cis-diastereoselectivity and high yields (up to 76% isolated yield) of the iodoaziridine product. The reaction conditions are optimized by controlling the equivalents of base, solvent mixture (THF/Et2O 2.5:1), and temperature ramping to 0 °C to promote cyclization and minimize decomposition. The tosyl group directs stereoselectivity by favoring nucleophilic attack on the less hindered face of the imine.Alternative aziridine ring formation:
Other methods include Mitsunobu reactions of vicinal amino alcohols or intramolecular nucleophilic substitution of halohydrins under basic conditions. These methods are well-documented for preparing N-tosyl aziridines with various substituents.
Introduction of the Iodomethyl Group
The iodomethyl substituent is introduced by the nucleophilic addition of diiodomethyllithium to the imine, as described above. This reagent acts as a carbenoid equivalent, adding a -CH2I group adjacent to the nitrogen in the aziridine ring.
Alternatively, halogenation of methyl groups on preformed aziridines can be achieved using iodine and suitable oxidizing agents, although this is less common for this specific compound.
Sulfonylation (Attachment of 4-Methylphenylsulfonyl Group)
The nitrogen atom of the aziridine ring is protected by sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. This step stabilizes the aziridine ring and enhances its reactivity profile for subsequent transformations.
The tosyl group also plays a critical role in directing stereochemistry during ring formation and in stabilizing intermediates during purification and storage.
Optimized Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | p-Toluenesulfonamide + aldehyde + sodium sulfinate | Room temp, 24 h+ | N/A | Imine purified by biphasic extraction |
| Diiodomethyllithium addition | CH2I2 + LiHMDS, then add imine | −78 °C to 0 °C | 76 (isolated) | Rapid addition, warming to 0 °C promotes cyclization, THF/Et2O (2.5:1) solvent mixture |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride + base | 0 °C to RT | High | Triethylamine base, stabilizes aziridine ring |
Mechanistic Insights and Stereochemical Control
The diiodomethyllithium reagent adds to the imine carbon via nucleophilic attack, forming a carbanion intermediate that cyclizes rapidly to the aziridine ring.
The tosyl group on nitrogen coordinates to the lithium cation, directing the nucleophile to the less hindered face of the imine, resulting in high cis-selectivity of the aziridine product.
The reaction is sensitive to temperature and base equivalents; incomplete deprotonation of diiodomethane or prolonged exposure to reaction conditions can lead to side products such as aminals or decomposition.
Purification and Stability
The N-tosyl iodoaziridine is stable under basic alumina chromatography conditions (activity V, 15% water), which is preferred over silica gel to avoid decomposition.
The compound exhibits characteristic ^1H NMR signals for aziridine protons, confirming the cis-configuration and purity.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Value/Condition | Impact on Synthesis |
|---|---|---|
| Base (LiHMDS) equivalents | 3 equivalents | Ensures complete deprotonation of CH2I2 |
| Solvent system | THF/Et2O (2.5:1) | Maximizes yield and solubility |
| Temperature profile | −78 °C (addition), then warm to 0 °C | Promotes cyclization, minimizes decomposition |
| Reaction time | Minimal warming time after addition | Higher yield, less side product formation |
| Purification medium | Basic alumina (activity V) | Preserves aziridine integrity during chromatography |
Research Findings and Literature Support
The method using diiodomethyllithium addition to N-tosyl imines is well-documented in the Journal of Organic Chemistry (2013), demonstrating high yield and stereoselectivity.
Alternative synthetic routes involving Mitsunobu reactions and sulfonylation steps are established in organic synthesis literature, providing flexibility depending on available starting materials.
The sulfonyl protecting group is critical for both synthetic control and product stability, as shown in multiple studies on sulfonyl aziridines.
Chemical Reactions Analysis
Types of Reactions: Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of aziridine derivatives with different substituents.
Ring-Opening Reactions: Formation of linear amines or other open-chain derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or desulfonylated products.
Scientific Research Applications
Synthesis of Bioactive Compounds
Aziridines are often used as intermediates in the synthesis of various bioactive compounds. The unique reactivity of aziridines allows for the formation of complex structures through ring-opening reactions. For example:
- Cyclization Reactions : Aziridine derivatives can undergo palladium-catalyzed cyclization reactions to form cyclic compounds with potential pharmacological activity .
- Functionalization : The presence of the iodomethyl group facilitates nucleophilic substitution reactions, enabling further functionalization of the aziridine ring .
Drug Discovery
The compound has been investigated for its potential as a therapeutic agent:
- Covalent Inhibitors : Aziridine derivatives have been explored as covalent inhibitors targeting specific proteins involved in cancer progression, such as mutant Ras proteins. These inhibitors can form covalent bonds with nucleophilic residues in proteins, thus disrupting their function .
- Anti-inflammatory Agents : Research has indicated that aziridine compounds may exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
Materials Science
Aziridines are also utilized in materials science:
- Polymer Chemistry : Aziridine derivatives can be polymerized to create new materials with desirable mechanical properties. Their ability to form cross-linked networks makes them suitable for applications in coatings and adhesives.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of aziridine-based compounds as potential anticancer agents. The researchers utilized palladium-catalyzed reactions to create a library of compounds that were screened for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action .
Case Study 2: Covalent Inhibition of Ras Proteins
In another study, aziridine derivatives were designed to covalently bind to mutant Ras proteins implicated in several cancers. The binding was shown to inhibit downstream signaling pathways critical for tumor growth and survival. These findings suggest that aziridine-based compounds could serve as lead candidates for developing targeted therapies against Ras-driven malignancies .
Mechanism of Action
The mechanism of action of aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- involves its high reactivity towards nucleophiles. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with nucleophiles. The aziridine ring can also be opened by nucleophiles, resulting in the formation of linear amines or other derivatives. These reactions are facilitated by the ring strain in the aziridine ring, which makes it highly reactive .
Comparison with Similar Compounds
Substituent Variations at Position 2
Halogenated Alkyl Groups
- 2-(Bromomethyl) analogs: Example: 2-Bromomethyl-1-[(4-methoxyphenyl)methyl]aziridine () undergoes nucleophilic substitution with phenols to form 2-(aryloxymethyl) derivatives . Reactivity: Bromine’s moderate leaving-group ability allows reactions under reflux with K₂CO₃ in acetone/DMF . Stability: Less reactive than iodine derivatives due to weaker C–Br bond polarization.
2-(Iodomethyl) target compound :
- Hypothetical reactivity: The C–I bond’s polarizability enhances susceptibility to nucleophilic attack (e.g., in SN2 reactions).
- Stability: Likely less stable than bromo analogs due to iodine’s lower bond dissociation energy.
Non-Halogenated Alkyl/Aryl Groups
- 2-(Methoxymethyl)-1-[(4-methylphenyl)sulfonyl]-3-phenylaziridine (): Molecular formula: C₁₇H₁₉NO₃S (MW 317.4 g/mol). The methoxymethyl group introduces steric hindrance and ether-like reactivity, contrasting with the iodomethyl group’s electrophilicity .
Variations in the Sulfonyl Group
4-Methylphenyl Sulfonyl vs. Nitrophenyl Sulfonyl
Physicochemical Properties
*Hypothetical formula inferred from structural analogs.
Biological Activity
Aziridines are a class of nitrogen-containing heterocycles characterized by a three-membered ring structure. Among them, the compound Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.
Synthesis of Aziridine Derivatives
The synthesis of aziridine derivatives often involves various methodologies, including cycloaddition reactions and modifications of existing compounds. The specific compound can be synthesized through the reaction of suitable precursors under controlled conditions to yield high purity and yield.
Synthetic Pathway
A typical synthetic route may involve:
- Formation of the Aziridine Ring : Using azomethine ylides or other nitrogen precursors.
- Iodomethylation : Introducing the iodomethyl group via electrophilic substitution.
- Sulfonylation : Attaching the (4-methylphenyl)sulfonyl group through nucleophilic attack.
Antimicrobial Activity
Recent studies have demonstrated that aziridine derivatives exhibit significant antimicrobial properties. The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Aziridine Derivative A | 8-16 | Bactericidal against MRSA |
| Aziridine Derivative B | 128-256 | Moderate antibacterial activity |
| Aziridine Derivative C | 4-8 | Strong antibacterial activity |
The most potent derivatives were found to have lower MIC values compared to traditional antibiotics like ampicillin, indicating a promising alternative for treating resistant strains .
Anticancer Activity
Aziridines have also been investigated for their anticancer properties. The mechanism often involves alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
- In Vitro Studies : Compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 1.47 |
| Compound B | Colon Cancer | 1.40 |
These results suggest that aziridine derivatives can effectively inhibit cancer cell proliferation .
The biological activity of aziridine compounds is primarily attributed to their ability to form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. For instance:
- Alkylation of DNA : The aziridine ring opens up to form reactive intermediates that can bind to guanine bases in DNA, leading to cross-linking and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some aziridines disrupt redox balance within cells, leading to increased ROS levels and triggering apoptotic pathways .
Case Studies
Several case studies highlight the potential therapeutic applications of aziridine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of novel aziridine-thiourea derivatives against clinical isolates of Gram-positive bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity compared to established antibiotics .
- Anticancer Research : In another study focusing on indolin-2-one and aziridine hybrids, compounds showed promising anticancer effects with significant inhibition against various human cancer cell lines, suggesting their potential as lead compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
